molecular formula C10H15N5O B8822315 Dihydrozeatin-d5 CAS No. 76742-85-3

Dihydrozeatin-d5

Cat. No.: B8822315
CAS No.: 76742-85-3
M. Wt: 226.29 g/mol
InChI Key: XXFACTAYGKKOQB-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrozeatin-d5 is a deuterium-labeled derivative of dihydrozeatin (CAS 23599-75-9), a naturally occurring cytokinin involved in plant growth regulation . The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope, which enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC). This labeling minimizes interference from endogenous compounds during quantitative analysis, ensuring high precision in plant hormone research .

Properties

CAS No.

76742-85-3

Molecular Formula

C10H15N5O

Molecular Weight

226.29 g/mol

IUPAC Name

1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)butan-1-ol

InChI

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)/i1D3,4D2

InChI Key

XXFACTAYGKKOQB-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCNC1=NC=NC2=C1NC=N2)C([2H])([2H])O

Canonical SMILES

CC(CCNC1=NC=NC2=C1NC=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Deuterated Compounds

Deuterated compounds like dihydrozeatin-d5 are critical in analytical chemistry for their isotopic distinction and structural fidelity. Below is a comparative analysis with other deuterated analogs referenced in the provided evidence:

Table 1: Key Characteristics of this compound and Related Deuterated Compounds

Compound Primary Application Analytical Method Stability Considerations Source
This compound Quantification of cytokinins in plant tissues LC-MS/MS Stable under acidic conditions
Norfluoxetine-d5 HCl Pharmacokinetic studies of fluoxetine LC-MS (metabolite tracking) Stable in plasma matrices
5-Hydroxyindoleacetic acid-d5 Analysis of cannabinoid metabolites HPLC-UV Sensitive to light degradation
L-Glycine-D5 Isotopic tracing in metabolic pathways GC-MS High thermal stability

Key Findings :

Synthesis and Purification: this compound synthesis likely follows deuterium exchange or direct labeling, akin to methods for Norfluoxetine-d5 HCl . In contrast, 1,2,5-oxadiazine derivatives (e.g., compounds 6a-e) are synthesized via hydrazone cyclization in acetic anhydride, a method distinct from deuterium labeling but illustrative of heterocyclic compound preparation .

Analytical Performance: this compound and Norfluoxetine-d5 HCl both exhibit excellent compatibility with LC-MS due to their isotopic separation from non-deuterated analogs . 5-Hydroxyindoleacetic acid-d5, however, is primarily used in HPLC-UV, reflecting its application in lower-cost cannabinoid metabolite screening .

Stability and Handling: Deuterated cytokinins like this compound require storage at -20°C to prevent degradation, similar to deuterated amino acids (e.g., L-Glycine-D5) . Electron-donating groups (e.g., in phenazine derivatives) can enhance reaction yields , but deuterium’s isotopic effect generally improves metabolic stability in labeled compounds .

Research Implications and Limitations

  • Gaps in Synthesis Data : While evidence details synthesis routes for 1,2,5-oxadiazines , explicit protocols for this compound are absent, necessitating reliance on analogous deuterated compound methodologies .
  • Cross-Class Utility : Despite differing biological roles, deuterated standards share common analytical advantages, such as reduced matrix effects in LC-MS .

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